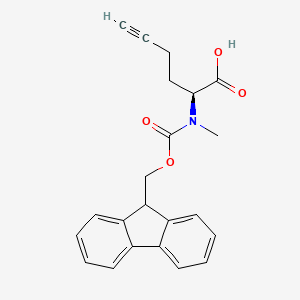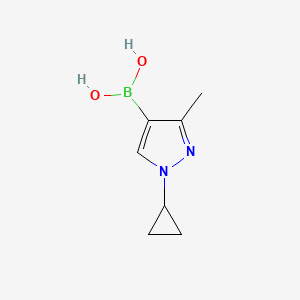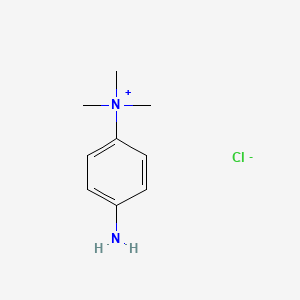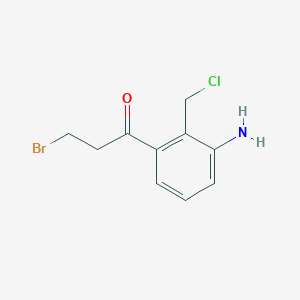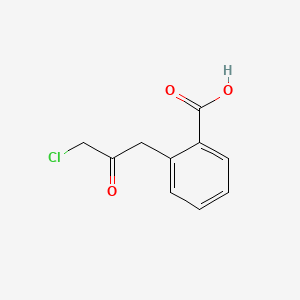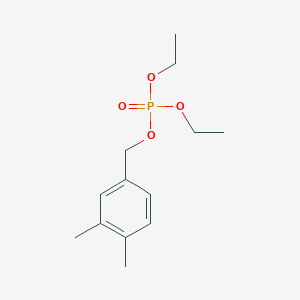
3,4-Dimethylbenzyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylbenzyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 4 positions, and a diethyl phosphate group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzyl diethyl phosphate typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the diethyl phosphate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylbenzyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphates, and substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Dimethylbenzyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylbenzyl diethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-methylbenzyl)phosphonate: Similar in structure but with a single methyl group at the 4 position.
Diethyl phosphite: A simpler structure with no benzyl group.
Uniqueness
3,4-Dimethylbenzyl diethyl phosphate is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
10276-87-6 |
|---|---|
Fórmula molecular |
C13H21O4P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C13H21O4P/c1-5-15-18(14,16-6-2)17-10-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3 |
Clave InChI |
XOVCIWPCZPLXPV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



